molecular formula C16H14N4S B11963594 4-(Benzylideneamino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-(Benzylideneamino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11963594
M. Wt: 294.4 g/mol
InChI Key: BOCOKUYWLYGMCG-GZTJUZNOSA-N
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Description

4-(Benzylideneamino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylideneamino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with benzaldehyde under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylideneamino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Amines

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

4-(Benzylideneamino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzylideneamino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-(Benzylideneamino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

4-(Benzylideneamino)-5-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the 2-methylphenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

4-[(E)-benzylideneamino]-3-(2-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H14N4S/c1-12-7-5-6-10-14(12)15-18-19-16(21)20(15)17-11-13-8-3-2-4-9-13/h2-11H,1H3,(H,19,21)/b17-11+

InChI Key

BOCOKUYWLYGMCG-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3

Origin of Product

United States

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